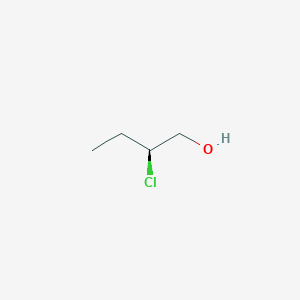
(2S)-2-Chlorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Chlorobutan-1-ol is an organic compound with the molecular formula C4H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-Chlorobutan-1-ol can be synthesized through several methods. One common approach involves the chlorination of (S)-2-butanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
(S)-2-Butanol+SOCl2→this compound+SO2+HCl
Alternatively, the compound can be prepared via the reaction of (S)-2-butanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2S)-2-butanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobutanal or 2-chlorobutanone.
Reduction: Formation of (2S)-2-butanol.
Substitution: Formation of 2-butanol or 2-cyanobutan-1-ol.
Scientific Research Applications
(2S)-2-Chlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Chlorobutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Chlorobutan-1-ol: The enantiomer of (2S)-2-Chlorobutan-1-ol, with a different spatial arrangement.
2-Chlorobutan-2-ol: A structural isomer with the chlorine atom on the second carbon.
2-Bromo-1-butanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
56536-49-3 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
(2S)-2-chlorobutan-1-ol |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
FTOKYBLHOYVORA-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@@H](CO)Cl |
Canonical SMILES |
CCC(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


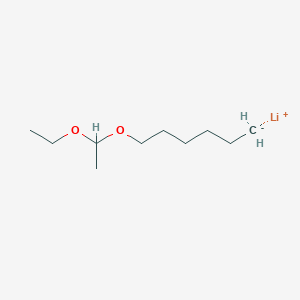
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
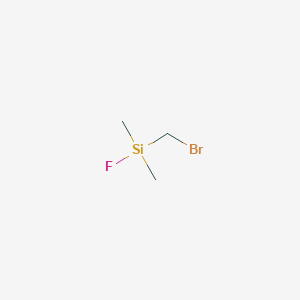

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
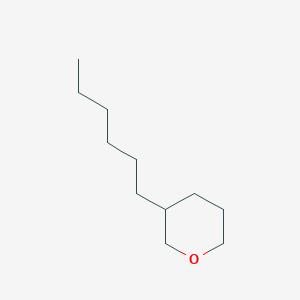
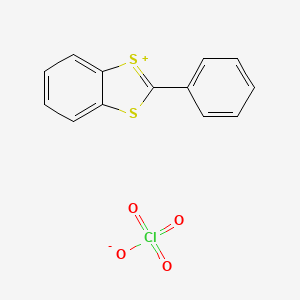
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

